5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization reaction of appropriate linear compounds. For instance, the preparation can start with the reaction of malononitrile with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further reactions with cyclopropylamine and other reagents to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Condensation Reactions: It can react with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Cyclization Reactions: It can form polyheterocyclic compounds through cyclization with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include β-diketones, dibenzalacetone, and cyanoguanidine. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of new drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its diverse chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
What sets 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11N5 |
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Molecular Weight |
177.21 g/mol |
IUPAC Name |
5-amino-3-(cyclopropylamino)-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N5/c1-13-7(10)6(4-9)8(12-13)11-5-2-3-5/h5H,2-3,10H2,1H3,(H,11,12) |
InChI Key |
NLIOKLDHNDTSCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)NC2CC2)C#N)N |
Origin of Product |
United States |
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